molecular formula C17H14N2O5S B3480816 1-(2,5-dimethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(2,5-dimethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B3480816
M. Wt: 358.4 g/mol
InChI Key: ATGUXLPBNYPHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as DMTT, is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of DMTT is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in cell growth and proliferation. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, and induce cell cycle arrest in cancer cells. DMTT has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
DMTT has been found to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of the immune system. It has been found to inhibit the growth of cancer cells and induce apoptosis through the activation of caspase-3 and caspase-9. DMTT has also been found to modulate the immune system by enhancing the production of cytokines, such as interleukin-2 and interferon-gamma.

Advantages and Limitations for Lab Experiments

DMTT has several advantages for laboratory experiments, including its high yield, low toxicity, and ease of synthesis. However, it also has some limitations, including its low solubility in water and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for the research on DMTT, including the development of new synthesis methods, the investigation of its potential applications in drug delivery and imaging, and the exploration of its mechanism of action. The development of new synthesis methods could lead to higher yields and more efficient production of DMTT. The investigation of its potential applications in drug delivery and imaging could lead to the development of new therapies for various diseases. The exploration of its mechanism of action could lead to a better understanding of its biochemical and physiological effects and the development of more effective therapies.

Scientific Research Applications

DMTT has potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, DMTT has been studied for its anticancer, antitumor, and antimicrobial properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In material science, DMTT has been used as a precursor for the synthesis of new materials with unique properties, such as luminescent and conducting properties. In nanotechnology, DMTT has been used to synthesize nanoparticles with potential applications in drug delivery and imaging.

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c1-23-10-5-6-14(24-2)13(8-10)19-16(21)12(15(20)18-17(19)22)9-11-4-3-7-25-11/h3-9H,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGUXLPBNYPHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=O)C(=CC3=CC=CS3)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-dimethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
1-(2,5-dimethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
1-(2,5-dimethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
Reactant of Route 4
1-(2,5-dimethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
1-(2,5-dimethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
Reactant of Route 6
1-(2,5-dimethoxyphenyl)-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

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